Cruzain-IN-1

Description

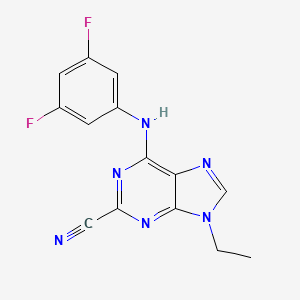

Structure

3D Structure

Properties

IUPAC Name |

6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYYBVWPURUFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347893 | |

| Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199523-24-4 | |

| Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of Cruzain-IN-1: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Cruzain-IN-1.

This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, a potent, covalent, and reversible inhibitor of cruzain. Cruzain is a critical cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease, making it a key target for therapeutic intervention. This document details the likely discovery pathway, a plausible synthesis route based on established chemical methodologies, and the experimental protocols necessary for the evaluation of similar compounds.

Introduction to this compound

This compound has been identified as a covalent and reversible inhibitor of cruzain with a reported IC50 of 10 nM.[1] Its chemical formula is C₁₄H₁₀F₂N₆, and it possesses a molecular weight of 300.27 g/mol . The molecule belongs to the[1][2][3]triazolo[4,3-a]pyridine class of compounds. The development of potent and selective cruzain inhibitors like this compound is a primary strategy in the search for new treatments for Chagas disease.[2][3][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀F₂N₆ |

| Molecular Weight | 300.27 g/mol |

| IC50 (Cruzain) | 10 nM[1] |

| Mechanism of Action | Covalent, Reversible |

Discovery of this compound: A Representative Workflow

While the specific discovery paper for this compound is not publicly available, its discovery can be contextualized within the established workflows for identifying cruzain inhibitors. This process typically involves a combination of virtual and experimental screening techniques.[2][4][7]

Caption: A generalized workflow for the discovery of cruzain inhibitors.

Experimental Protocols

2.1.1. High-Throughput Screening (HTS) Assay for Cruzain Inhibition

This protocol is adapted from established methods for screening compound libraries against cruzain.[2]

-

Reagents and Materials:

-

Recombinant cruzain

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100.

-

Test compounds dissolved in DMSO.

-

Positive control (e.g., a known cruzain inhibitor) and negative control (DMSO).

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Add 50 µL of assay buffer to all wells.

-

Add 0.5 µL of test compound or control to the appropriate wells.

-

Add 25 µL of a 4x concentrated solution of cruzain in assay buffer to all wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of a 4x concentrated solution of the fluorogenic substrate in assay buffer.

-

Immediately measure the fluorescence intensity (excitation/emission wavelengths typically around 360/460 nm) every minute for 15-30 minutes.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound relative to the controls.

-

2.1.2. IC50 Determination

-

Procedure:

-

Perform the HTS assay as described above with serial dilutions of the hit compounds.

-

Plot the percent inhibition as a function of the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Synthesis of this compound

The synthesis of this compound, N-(4-(1H-1,2,3-triazol-1-yl)phenyl)-[1][2][3]triazolo[4,3-a]pyridin-3-amine, can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on established methods for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core and triazole formation.[8][9]

Caption: A potential synthetic pathway for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Hydrazinopyridine

-

To a solution of 2-chloropyridine in ethanol, add hydrazine hydrate.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-hydrazinopyridine.

Step 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol

-

Dissolve 2-hydrazinopyridine in ethanol, followed by the addition of potassium hydroxide.

-

Add carbon disulfide dropwise at room temperature.

-

Reflux the reaction mixture for 8-10 hours.

-

Cool the mixture and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the product.

Step 3: Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3-amine

-

To a solution of[1][2][3]triazolo[4,3-a]pyridine-3-thiol in ethanol, add Raney Nickel.

-

Reflux the mixture for 12-16 hours.

-

Filter the reaction mixture through celite and concentrate the filtrate to obtain the desired amine.

Step 4: Synthesis of 4-(1H-1,2,3-Triazol-1-yl)aniline

-

This intermediate can be synthesized via a copper-catalyzed azide-alkyne cycloaddition ("click" chemistry).

-

React 4-azidoaniline with acetylene gas in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., triethylamine) in a suitable solvent like THF/water.

-

Purify the product by column chromatography.

Step 5: Synthesis of this compound

-

The final product can be obtained through a Buchwald-Hartwig amination reaction.

-

Combine[1][2][3]triazolo[4,3-a]pyridin-3-amine and 4-(1H-1,2,3-triazol-1-yl)aniline in a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an inert solvent like dioxane.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

-

After cooling, purify the crude product by column chromatography to yield this compound.

Mechanism of Action and Signaling Pathway

Cruzain is a cysteine protease that plays a vital role in the lifecycle of T. cruzi.[2][6] Its inhibition disrupts essential parasitic processes, including nutrition, replication, and invasion of host cells.[2] Covalent inhibitors like this compound typically form a reversible bond with the catalytic cysteine residue in the active site of the enzyme.

Caption: Inhibition of cruzain by this compound disrupts the parasite's lifecycle.

Table 2: Quantitative Data for Selected Cruzain Inhibitors

| Compound | IC50 (µM) | Inhibition Type | Reference |

| This compound | 0.01 | Covalent, Reversible | [1] |

| MMV688179 | 0.165 (Ki) | Competitive | [2] |

| MMV687246 | 57 (Ki) | Mixed | [2] |

| Compound 1s | 2.5 | Not specified | [7] |

| Compound 10j | 0.6 | Not specified | [7] |

Conclusion

This compound is a potent inhibitor of a key enzyme in T. cruzi. This guide provides a framework for its discovery and synthesis, along with the necessary experimental protocols for the evaluation of similar compounds. The continued development of novel cruzain inhibitors is a promising avenue for the treatment of Chagas disease. Further optimization of scaffolds like the[1][2][3]triazolo[4,3-a]pyridine core may lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [rjeid.com]

- 4. scielo.br [scielo.br]

- 5. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 9. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Siege: A Technical Guide to the Inhibition of Cruzain

For Immediate Release

[City, State] – [Date] – In the ongoing battle against Chagas disease, a debilitating parasitic illness affecting millions globally, the enzyme cruzain has emerged as a critical therapeutic target. This technical guide delves into the intricate mechanisms by which inhibitors, exemplified by promising compounds such as Cruzain-IN-1, disrupt the function of this vital Trypanosoma cruzi protease. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of cruzain inhibition, presenting key data, experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction to Cruzain: The Achilles' Heel of Trypanosoma cruzi

Cruzain, the major cysteine protease of Trypanosoma cruzi, plays a pivotal role throughout the parasite's life cycle.[1][2] It is indispensable for various physiological processes, including nutrition, parasite differentiation, and evasion of the host immune system.[1][3][4] Its critical function makes it an attractive and validated target for the development of novel chemotherapies against Chagas disease.[2][4] The active site of cruzain features a catalytic dyad composed of Cysteine-25 (Cys25) and Histidine-159 (His159), which are central to its proteolytic activity and the primary focus of inhibitor design.

While specific data for this compound (Molecular Formula: C₁₄H₁₀F₂N₆, Molecular Weight: 300.27 g/mol , CAS: 1199523-24-4) is not extensively available in peer-reviewed literature, its classification as a cruzain inhibitor suggests it belongs to one of the well-characterized families of compounds that target this enzyme. This guide will, therefore, focus on the established mechanisms of cruzain inhibition, providing a framework for understanding the potential action of this compound and other related compounds.

Mechanisms of Cruzain Inhibition: A Two-Pronged Attack

Cruzain inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.

1. Covalent Inhibition: An Irreversible or Reversible Bond

Covalent inhibitors form a stable chemical bond with the catalytic Cys25 residue in the active site of cruzain, leading to its inactivation. This interaction can be either irreversible or reversible.

-

Irreversible Covalent Inhibition: These inhibitors typically contain an electrophilic "warhead" that reacts with the nucleophilic thiol group of Cys25 to form a highly stable covalent bond. This effectively and permanently inactivates the enzyme. Prominent examples of irreversible cruzain inhibitors include vinyl sulfones and peptidyl diazomethyl ketones.[2]

-

Reversible Covalent Inhibition: This class of inhibitors also forms a covalent bond with Cys25, but this bond can be broken, allowing the enzyme to potentially regain activity. This approach can offer a better safety profile by reducing the risk of off-target effects associated with permanent enzyme modification. Nitrile-based compounds are a well-studied class of reversible covalent inhibitors of cruzain.

2. Non-Covalent Inhibition: A Reversible Interaction

Non-covalent inhibitors bind to the active site of cruzain through weaker intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This binding is reversible, and the inhibitor can dissociate from the enzyme. The effectiveness of non-covalent inhibitors is determined by their binding affinity (Ki). Many non-peptidic small molecules have been identified as non-covalent cruzain inhibitors.[5][6]

Quantitative Analysis of Cruzain Inhibition

The potency of cruzain inhibitors is quantified using several key parameters, typically determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor efficacy.

| Inhibitor Class | Example Compound(s) | IC50 / Ki Range | Reference(s) |

| Covalent Inhibitors | |||

| Vinyl Sulfones | K777 | IC50 ≈ 5 nM | [7] |

| Dipeptidyl Nitriles | Various | nM to µM range | [8] |

| Non-Covalent Inhibitors | |||

| Quinazolines | Compound 1s | IC50 = 2.5 µM | [8] |

| Cyclic Imides | Compound 10j | IC50 = 0.6 µM | [8] |

| Naphthoquinone-based | - | IC50 = 6.3 µM | [8] |

| Fragment-like | Compound 1 | IC50 = 1.0 µM | [8] |

| Optimized Fragment Analog | Compound 45 | IC50 = 120 nM | [8] |

| Competitive Inhibitor | Compound 3a | IC50 = 2.2 µM | [8] |

| Optimized Competitive Analog | 8r | IC50 = 200 nM, Ki = 82 nM | [5][6] |

Note: This table presents a summary of representative data from the literature and is not exhaustive.

Experimental Protocols for Assessing Cruzain Inhibition

The characterization of cruzain inhibitors relies on a suite of standardized biochemical and cell-based assays.

Enzymatic Inhibition Assay

This is the primary method for determining the potency of a cruzain inhibitor.

Objective: To measure the concentration-dependent inhibition of cruzain activity by a test compound.

Principle: The assay utilizes a fluorogenic substrate, such as Z-Phe-Arg-AMC (Z-phenylalanyl-arginyl-7-amino-4-methylcoumarin), which upon cleavage by cruzain, releases a fluorescent product (AMC). The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will decrease this rate.

Typical Protocol:

-

Reagents: Recombinant cruzain, fluorogenic substrate (e.g., Z-Phe-Arg-AMC), assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing a reducing agent like DTT), test compound dissolved in a suitable solvent (e.g., DMSO), and a reference inhibitor.

-

Procedure: a. A series of dilutions of the test compound are prepared. b. The test compound dilutions are pre-incubated with cruzain in the assay buffer for a defined period. c. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. d. The increase in fluorescence is monitored over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).[9] e. The initial reaction velocities are calculated from the linear portion of the fluorescence curves.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Determination of Inhibition Mechanism (Reversibility)

Objective: To distinguish between reversible and irreversible inhibitors.

Protocol:

-

Cruzain is pre-incubated with a high concentration of the test compound for an extended period.

-

The enzyme-inhibitor mixture is then rapidly diluted to a concentration where the inhibitor is no longer effective.

-

The enzymatic activity is immediately measured by adding the substrate.

-

If the enzyme activity is recovered upon dilution, the inhibitor is considered reversible. If the activity remains inhibited, it is likely an irreversible inhibitor.

Visualizing the Molecular Landscape

Diagrams of Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for assessing cruzain inhibition and a simplified representation of a cruzain-mediated signaling pathway in the host cell.

Caption: Generalized workflow for determining the IC50 of a cruzain inhibitor.

Caption: Simplified cruzain-mediated host cell signaling pathway.

Conclusion and Future Directions

The inhibition of cruzain remains a highly promising strategy for the development of new treatments for Chagas disease. A deep understanding of the diverse mechanisms of action, from irreversible covalent modification to reversible non-covalent binding, is crucial for the rational design of potent and selective inhibitors. While specific published data on this compound is limited, its role as a cruzain inhibitor places it within the exciting landscape of ongoing research in this field. Future work will undoubtedly focus on the detailed characterization of novel inhibitors, the optimization of their pharmacokinetic and pharmacodynamic properties, and their evaluation in preclinical and clinical settings to combat this neglected tropical disease.

References

- 1. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [rjeid.com]

- 3. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]

- 4. scielo.br [scielo.br]

- 5. Synthesis, biological evaluation, and structure-activity relationships of potent noncovalent and nonpeptidic cruzain inhibitors as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchopenworld.com [researchopenworld.com]

- 8. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Structure-Activity Relationship of Cruzain Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cruzain inhibitors, with a focus on analogs of Cruzain-IN-1. Cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, is a critical enzyme for the parasite's survival, replication, and invasion of host cells, making it a prime target for the development of novel therapeutics for Chagas disease.[1][2][3] Understanding the relationship between the chemical structure of inhibitors and their biological activity is paramount for the rational design of more potent and selective drug candidates.

Quantitative Data on Cruzain Inhibitor Activity

Table 1: Structure-Activity Relationship of Benzimidazole-Based Cruzain Inhibitors

| Compound ID | R1 | R2 | R3 | IC50 (µM)[4] |

| 5 | H | H | H | 6.4 |

| 8 | Cl | H | H | 16 |

| 10 | OCH3 | H | H | 8.1 |

| 4 | H | Cl | H | >57 |

| 6 | H | H | Cl | >57 |

| 7 | H | H | OCH3 | >57 |

| 9 | Cl | Cl | H | >57 |

This table showcases the impact of substitutions on the benzimidazole scaffold. The data suggests that modifications at the R1 position are better tolerated than at R2 or R3 for maintaining inhibitory activity.

Table 2: Structure-Activity Relationship of Cyclic Imide Cruzain Inhibitors

| Compound ID | R Group | IC50 (µM)[5] |

| 3a | Phenyl | 2.2 |

| 10j | 4-Fluorophenyl | 0.6 |

This data highlights the significant increase in potency achieved with the addition of a fluorine atom to the phenyl ring, a common strategy in medicinal chemistry to enhance binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in cruzain inhibitor development.

General Synthesis of Cruzain Inhibitors

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general procedure for the synthesis of thiosemicarbazone-based cruzain inhibitors, a major class of cruzain inhibitors, is described below. This can serve as a representative example of the chemical synthesis involved.

General Procedure for the Synthesis of Thiosemicarbazones:

-

To a solution of the appropriate aldehyde or ketone (1 equivalent) in ethanol, add thiosemicarbazide (1 equivalent) and a few drops of glacial acetic acid.

-

The reaction mixture is then refluxed for a period of 2 to 4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

-

The solid product is washed with cold distilled water and can be further purified by recrystallization from a suitable solvent.

Cruzain Inhibition Assay

The following protocol outlines a standard fluorogenic assay to determine the inhibitory activity of compounds against cruzain.[5][6]

Materials:

-

Recombinant cruzain

-

Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)

-

Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM dithiothreitol (DTT) and 0.01% Triton X-100

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

96-well microtiter plates (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 2 µL of each compound dilution. Include wells with DMSO only as a negative control and a known cruzain inhibitor as a positive control.

-

Add 100 µL of the assay buffer to all wells.

-

Add 50 µL of a pre-diluted solution of recombinant cruzain (final concentration ~0.5 nM) to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the compounds to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate Z-Phe-Arg-AMC (final concentration ~2.5 µM).

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 440 nm for 5-7 minutes at regular intervals.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibition of cruzain disrupts key biological processes in T. cruzi. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

Cruzain's Role in T. cruzi Invasion of Host Cells

Cruzain plays a pivotal role in the parasite's ability to invade host cells. It is involved in multiple signaling pathways that manipulate the host cell to facilitate parasite entry.[7][8][9][10]

Caption: Cruzain-mediated host cell invasion pathway and its inhibition.

Workflow for Cruzain Inhibitor Screening

The process of identifying and characterizing new cruzain inhibitors involves a series of well-defined steps, from initial screening to the determination of inhibitory constants.

Caption: A typical workflow for the screening and characterization of cruzain inhibitors.

Catalytic Mechanism of Cruzain

Cruzain, being a cysteine protease, employs a catalytic triad composed of Cysteine (Cys25), Histidine (His159), and Asparagine (Asn175) to hydrolyze peptide bonds.[3][11][12] Understanding this mechanism is key to designing inhibitors that can effectively block its activity.

Caption: The catalytic mechanism of cruzain involving a covalent acyl-enzyme intermediate.

By integrating quantitative SAR data, detailed experimental protocols, and clear visualizations of the relevant biological pathways, this guide aims to provide a comprehensive resource for researchers dedicated to the discovery and development of novel cruzain inhibitors for the treatment of Chagas disease.

References

- 1. The crystal structure of cruzain: a therapeutic target for Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics [frontiersin.org]

- 3. proteopedia.org [proteopedia.org]

- 4. Table 1, Cruzain inhibition of representative analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Structure-Based and Molecular Modeling Studies for the Discovery of Cyclic Imides as Reversible Cruzain Inhibitors With Potent Anti-Trypanosoma cruzi Activity [frontiersin.org]

- 6. Screening the Pathogen Box to Discover and Characterize New Cruzain and TbrCatL Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Cruzipain-Mediated Pathway of Human Cell Invasion by Trypanosoma cruzi Requires Trypomastigote Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell signaling during Trypanosoma cruzi invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell signaling during Trypanosoma cruzi invasion [frontiersin.org]

- 10. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]

- 11. Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic Mechanism of Cruzain from Trypanosoma cruzi As Determined from Solvent Kinetic Isotope Effects of Steady-State and Pre-Steady-State Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Target Validation of Cruzain Inhibitors in Trypanosoma cruzi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target validation of cruzain, the major cysteine protease of Trypanosoma cruzi, the etiological agent of Chagas disease. This document focuses on the vinyl sulfone inhibitor WRR-483 as a case study to illustrate the validation process, from enzymatic inhibition to in vivo efficacy.

Introduction: Cruzain as a Druggable Target in Chagas Disease

Chagas disease, a neglected tropical illness, poses a significant health burden in Latin America. Current treatments are limited by efficacy and toxicity issues, necessitating the development of novel therapeutics. Cruzain, a papain-like cysteine protease, is essential for the parasite's entire life cycle, including key processes such as differentiation, host cell invasion, nutrient acquisition, and evasion of the host immune system. Its critical role in parasite survival and the availability of a high-resolution crystal structure make it a well-validated and attractive target for drug discovery. Inhibitors targeting cruzain have shown promise by effectively reducing parasite load with minimal toxicity to mammalian cells.

WRR-483: A Case Study in Covalent Inhibition of Cruzain

WRR-483 is a potent, covalent inhibitor of cruzain, belonging to the vinyl sulfone class of compounds. It serves as an excellent example for understanding the principles of cruzain target validation.

Mechanism of Action

WRR-483 acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine (Cys25) of cruzain. This occurs through a Michael addition reaction, where the nucleophilic thiol group of Cys25 attacks the electrophilic vinyl group of the inhibitor. This covalent modification permanently inactivates the enzyme, disrupting its vital functions within the parasite. The proposed mechanism involves the deprotonation of the catalytic cysteine by a nearby histidine residue (His162), which is stabilized by an asparagine (Asn175), forming a thiolate-imidazolium ion pair that facilitates the nucleophilic attack.

Quantitative Analysis of Cruzain Inhibition by WRR-483

The inhibitory potency of WRR-483 against cruzain has been quantified through various enzymatic and cell-based assays. The data presented below is a summary of findings from key studies.

| Parameter | Value | Conditions | Reference |

| Enzymatic Inhibition | |||

| IC50 | 70 nM | pH 5.5 (Acetate buffer) | [1][2] |

| IC50 | 8 nM | pH 8.0 (Citrate-phosphate buffer) | [1][2] |

| Second-order rate of inactivation (kinact/Ki) | 1,400 M-1s-1 | pH 5.5 | [2] |

| Second-order rate of inactivation (kinact/Ki) | 5,600 M-1s-1 | pH 8.0 | [2] |

| In Vitro Anti-parasitic Activity | |||

| EC50 (Amastigotes) | 5-8 µM | Murine cardiomyoblasts | [3] |

| In Vivo Efficacy | |||

| Parasite load reduction | Eradication | Mouse model of acute Chagas' disease | [4][5][6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of cruzain inhibitors like WRR-483.

Recombinant Cruzain Expression and Purification

Recombinant cruzain is typically expressed in Escherichia coli and purified to homogeneity. The expression vector containing the cruzain gene is transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested and lysed. The recombinant cruzain is then purified using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by ion-exchange chromatography. The purified enzyme is activated by incubation in an activation buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) to ensure proper folding and catalytic activity.

Enzyme Kinetics Assay for Cruzain Inhibition

The inhibitory activity of compounds against cruzain is determined by monitoring the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC (Z-phenylalanyl-arginyl-7-amino-4-methylcoumarin).

Protocol:

-

Prepare a reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100).

-

Add recombinant cruzain (final concentration in the low nM range) to the wells of a 96-well microplate.

-

Add various concentrations of the test inhibitor (e.g., WRR-483) and pre-incubate with the enzyme for a defined period to allow for covalent bond formation.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) at a concentration close to its Km value.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation ~355 nm, emission ~460 nm).

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the second-order rate constant of inactivation (kinact/Ki) for covalent inhibitors, progress curves at different inhibitor concentrations are monitored over time and fitted to appropriate kinetic models.

In Vitro Anti-Trypanosoma cruzi Assay (Amastigote Stage)

This assay evaluates the efficacy of the inhibitor against the intracellular replicative form of the parasite.

Protocol:

-

Seed host cells (e.g., murine cardiomyoblasts or L6 rat myoblasts) in a 96-well plate and allow them to adhere overnight.

-

Infect the host cells with trypomastigotes of T. cruzi at a defined multiplicity of infection.

-

After an incubation period to allow for invasion and differentiation into amastigotes, wash the wells to remove extracellular parasites.

-

Add fresh culture medium containing serial dilutions of the test compound (e.g., WRR-483).

-

Incubate the plates for a period that allows for multiple rounds of amastigote replication (e.g., 48-72 hours).

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Quantify the number of intracellular amastigotes per host cell using microscopy.

-

Calculate the EC50 value, which is the concentration of the compound that reduces the number of intracellular parasites by 50% compared to untreated controls.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

Animal models are essential for validating the therapeutic potential of a drug candidate.

Protocol:

-

Infect mice (e.g., BALB/c strain) with a lethal dose of bloodstream trypomastigotes of T. cruzi.

-

Initiate treatment with the test compound (e.g., WRR-483) at a defined dose and route of administration (e.g., intraperitoneal or oral) for a specified duration (e.g., 20-30 days).

-

Monitor parasitemia (number of parasites in the blood) at regular intervals throughout the treatment period.

-

Monitor the survival of the mice.

-

At the end of the experiment, assess parasite burden in various tissues (e.g., heart, skeletal muscle) using methods like qPCR or histopathology.

-

Evaluate the efficacy of the treatment based on the reduction in parasitemia, increased survival, and clearance of parasites from tissues.

Visualizing Cruzain's Role: Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate key concepts in cruzain target validation.

Caption: Workflow for the biological validation of a cruzain inhibitor.

Caption: Cruzain's role in mediating T. cruzi invasion of host cells.

Conclusion

The biological target validation of cruzain in Trypanosoma cruzi provides a robust framework for the development of novel anti-Chagasic drugs. The case of WRR-483 demonstrates that potent and specific inhibition of cruzain translates from enzymatic activity to parasite killing in vitro and, crucially, to therapeutic efficacy in vivo. The detailed experimental protocols and a clear understanding of the signaling pathways involving cruzain are fundamental for the continued discovery and optimization of new chemical entities targeting this essential parasite enzyme. This comprehensive approach, combining quantitative biochemical and cellular assays with in vivo studies, is critical for advancing promising cruzain inhibitors through the drug development pipeline.

References

- 1. scielo.br [scielo.br]

- 2. In Vitro and In Vivo Studies of the Trypanocidal Properties of WRR-483 against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Studies of the Trypanocidal Properties of WRR-483 against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. In vitro and in vivo studies of the trypanocidal properties of WRR-483 against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Cruzain-IN-1 in Chagas Disease Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cruzain-IN-1, a potent inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease. This document outlines the significance of cruzain as a therapeutic target, the biochemical and cellular activity of this compound, and detailed experimental protocols for its evaluation.

Introduction: The Unmet Need in Chagas Disease and the Promise of Cruzain Inhibition

Chagas disease, a neglected tropical disease, affects millions worldwide, leading to chronic and often fatal cardiac and digestive complications.[1][2] Current treatments with benznidazole and nifurtimox are limited by significant toxicity and variable efficacy, particularly in the chronic phase of the disease.[2] This underscores the urgent need for novel, safer, and more effective therapeutic agents.

The Trypanosoma cruzi parasite has a complex life cycle, alternating between an insect vector and a mammalian host.[3] A key enzyme essential for the parasite's survival, differentiation, and invasion of host cells is cruzain (also known as cruzipain).[4][5][6] Cruzain is a papain-like cysteine protease that plays a critical role in processes such as parasite nutrition and evasion of the host immune system.[5][6] Its vital role throughout the parasite's life cycle makes it a well-validated and highly attractive target for Chagas disease drug discovery.[4][7][8][9]

This compound has emerged as a significant research tool and potential therapeutic lead in this context. It is a potent and selective inhibitor of cruzain, offering a promising avenue for the development of new anti-Chagasic drugs.

This compound: A Potent Covalent Reversible Inhibitor

This compound, with the chemical name 6-[(3,5-difluorophenyl)amino]-9-ethyl-9H-purine-2-carbonitrile, is a small molecule inhibitor belonging to the[1]triazolo[1,5-a]pyrimidine class. It acts as a covalent but reversible inhibitor of cruzain.[1][3]

Data Presentation

The following tables summarize the available quantitative data for this compound.

| Compound Identifier | Value | Reference |

| Name | This compound | |

| CAS Number | 1199523-24-4 | [1] |

| Molecular Formula | C₁₄H₁₀F₂N₆ | |

| Molecular Weight | 300.27 g/mol |

| Biological Activity | Value | Assay Type | Reference |

| IC₅₀ against Cruzain | 10 nM | Cell-free assay | [1][3] |

| IC₅₀ against Cruzain | 0.2 nM | Enzymatic assay | |

| Mechanism of Action | Covalent, Reversible Inhibitor | - | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental evaluation process is crucial for understanding the role of this compound.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize cruzain inhibitors like this compound. These protocols are synthesized from established methods in the field.

Recombinant Cruzain Expression and Purification

-

Expression: The gene encoding the C-terminally truncated pro-cruzain is expressed in a suitable host, such as E. coli.

-

Purification: The expressed pro-enzyme is purified from cell lysates using affinity chromatography (e.g., Ni-NTA).

-

Activation: The purified pro-cruzain is auto-activated to mature cruzain by incubation in an activation buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM EDTA, 5 mM DTT) at 37°C. The activation process is monitored by measuring the increase in enzymatic activity.

In Vitro Cruzain Inhibition Assay (Fluorogenic)

This assay is used to determine the IC₅₀ value of an inhibitor against the purified cruzain enzyme.

-

Materials:

-

Recombinant active cruzain.

-

Assay Buffer: 0.1 M sodium acetate, 5 mM dithiothreitol (DTT), 0.01% Triton X-100, pH 5.5.

-

Fluorogenic Substrate: Z-Phe-Arg-aminomethylcoumarin (Z-FR-AMC) stock solution in DMSO.

-

Test Compound (this compound): Serial dilutions in DMSO.

-

96-well, flat-bottom, black microplates.

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

-

-

Procedure:

-

In the wells of the microplate, add 50 µL of assay buffer.

-

Add 1 µL of the test compound at various concentrations.

-

Add 25 µL of a solution containing cruzain (final concentration ~1-2 nM) to each well.

-

Pre-incubate the plate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding 25 µL of the Z-FR-AMC substrate (final concentration ~5 µM).

-

Immediately measure the fluorescence kinetics over a period of 5-10 minutes at 37°C.

-

The rate of substrate cleavage (proportional to the increase in fluorescence) is calculated for each inhibitor concentration.

-

The IC₅₀ value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Anti-Trypanosomal Cell-Based Assay (Intracellular Amastigotes)

This assay evaluates the efficacy of the inhibitor against the clinically relevant intracellular stage of the parasite.

-

Materials:

-

Host cells (e.g., J774 macrophages or C2C12 myoblasts).

-

T. cruzi trypomastigotes.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test Compound (this compound): Serial dilutions.

-

High-content imaging system or microscope.

-

-

Procedure:

-

Seed host cells in a 96-well imaging plate and allow them to adhere overnight.

-

Infect the host cells with T. cruzi trypomastigotes at a suitable multiplicity of infection (e.g., 5:1).

-

After 24-48 hours, wash the cells to remove any remaining extracellular parasites.

-

Add fresh medium containing serial dilutions of this compound to the infected cells.

-

Incubate the plates for 48-72 hours to allow for parasite replication.

-

Fix the cells and stain the nuclei of both host cells and parasites with a fluorescent dye (e.g., DAPI).

-

Image the plates using a high-content imaging system.

-

Quantify the number of intracellular amastigotes per host cell.

-

Calculate the percentage of parasite growth inhibition for each compound concentration and determine the EC₅₀ value.

-

Conclusion and Future Directions

This compound is a highly potent inhibitor of cruzain, demonstrating the potential of targeting this essential T. cruzi enzyme. Its low nanomolar IC₅₀ value makes it an excellent tool for further research into the biological functions of cruzain and a valuable starting point for medicinal chemistry optimization programs. Future efforts should focus on detailed pharmacokinetic and in vivo efficacy studies to assess its potential as a clinical candidate for the treatment of Chagas disease. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of this compound and other novel cruzain inhibitors.

References

- 1. Discovery and Characterization of Trypanocidal Cysteine Protease Inhibitors from the ‘Malaria Box’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel cruzain inhibitors for the treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel class of orally active trypanocidal N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cruzain inhibitors: efforts made, current leads and a structural outlook of new hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Structure-based discovery of novel cruzain inhibitors with distinct trypanocidal activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi - Prates - Current Medicinal Chemistry [rjeid.com]

- 9. pubs.acs.org [pubs.acs.org]

Chemical properties and structure of Cruzain-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Cruzain-IN-1, a potent inhibitor of the cysteine protease cruzain. This document is intended to serve as a comprehensive resource for researchers in the fields of parasitology, medicinal chemistry, and drug development, particularly those focused on Chagas disease.

Introduction to Cruzain and Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of Latin America. The parasite's life cycle and survival are critically dependent on the activity of its major cysteine protease, cruzain (also known as cruzipain). This enzyme is involved in various physiological processes of the parasite, including nutrition, host cell invasion, and evasion of the host immune system. The essential role of cruzain in T. cruzi viability makes it a well-validated and attractive target for the development of new therapeutic agents against Chagas disease.

This compound is a small molecule inhibitor designed to target the active site of cruzain. Its study provides valuable insights into the enzyme's function and serves as a scaffold for the design of novel anti-trypanosomal drugs.

Chemical Properties and Structure of this compound

This compound is a covalent and reversible inhibitor of cruzain. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀F₂N₆ |

| Molecular Weight | 300.27 g/mol |

| CAS Number | 1199523-24-4 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term storage. |

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against cruzain with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Parameter | Value |

| IC50 (Cruzain) | 10 nM[1] |

The mechanism of action of this compound involves the formation of a covalent but reversible bond with the catalytic cysteine residue (Cys25) in the active site of cruzain. This interaction blocks the substrate-binding site and inactivates the enzyme, thereby disrupting the essential physiological processes of T. cruzi.

The catalytic mechanism of cruzain involves a catalytic triad composed of Cysteine-25, Histidine-159, and Asparagine-175. The inhibition by this compound directly interferes with this catalytic cycle.

Experimental Protocols

The following section outlines a representative experimental protocol for determining the inhibitory activity of this compound against cruzain.

Reagents and Materials

-

Recombinant Cruzain

-

This compound

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT and 0.01% Triton X-100

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Enzyme Inhibition Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the recombinant cruzain enzyme in assay buffer to the desired final concentration (e.g., 1-5 nM).

-

Prepare the fluorogenic substrate in assay buffer to the desired final concentration (e.g., 5 µM).

-

-

Assay Procedure:

-

Add a small volume of the this compound stock solution (or DMSO for control wells) to the wells of a 96-well plate.

-

Add the diluted cruzain enzyme solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorometric plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the initial velocity (rate of fluorescence increase) for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Structure-Activity Relationship (SAR) and Drug Development Implications

The structure of this compound provides a valuable starting point for structure-based drug design. The covalent but reversible nature of its interaction with cruzain is a desirable feature, potentially offering a balance between potency and reduced off-target effects compared to irreversible inhibitors.

Further optimization of the this compound scaffold could involve modifications to enhance its binding affinity, selectivity over host cysteine proteases (such as cathepsins), and pharmacokinetic properties. Computational modeling and X-ray crystallography of cruzain in complex with this compound analogs can guide these optimization efforts.

Conclusion

This compound is a potent and specific tool for the study of cruzain and a promising scaffold for the development of novel therapeutics for Chagas disease. This guide provides essential technical information to aid researchers in utilizing this compound in their studies and in the broader effort to combat this neglected tropical disease. The detailed protocols and structured data herein are intended to facilitate the design and execution of experiments aimed at further characterizing this and other cruzain inhibitors.

References

In Silico Modeling of Cruzain-Ligand Interactions: A Technical Guide

Abstract

Cruzain, the major cysteine protease of Trypanosoma cruzi, is a critical enzyme for the parasite's survival and pathogenesis, making it a prime therapeutic target for Chagas disease.[1][2] This technical guide provides an in-depth overview of the in silico methodologies used to model the interaction between cruzain and its inhibitors, with a specific focus on a competitive inhibitor, herein referred to as Compound 1.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational and experimental approaches that elucidate the molecular basis of cruzain inhibition. We present a comprehensive summary of quantitative data, detailed experimental and computational protocols, and visualizations of key processes to facilitate a deeper understanding of structure-based drug design for Chagas disease.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern in many parts of the world.[4] The limitations of current therapies, including significant side effects and variable efficacy, necessitate the development of novel therapeutic agents.[5] Cruzain's essential role in the parasite's life cycle, from nutrition and metabolism to immune evasion, has made it a focal point for drug discovery efforts.[2][6]

In silico modeling has emerged as a powerful tool in the rational design of cruzain inhibitors.[5][7][8][9] Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding modes and interaction energies of potential inhibitors, guiding the optimization of lead compounds.[3][4][10] This guide will walk through the process of in silico modeling of a specific cruzain inhibitor, Compound 1, a competitive inhibitor with a reported IC50 of 15 µM.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the interaction between cruzain and Compound 1, as well as other relevant inhibitors discussed in the literature for comparative purposes.

| Inhibitor | Inhibition Constant (IC50/Ki) | Inhibition Type | Reference |

| Compound 1 | IC50 = 15 µM | Competitive | [3] |

| Compound 8 | Ki = 4.6 µM | Competitive | [10] |

| Compound 22 | Ki = 27 µM | Competitive | [10] |

| Compound 45 | IC50 = 120 nM | Not Specified | [7] |

| Compound 3a | IC50 = 2.2 µM | Competitive | [7][8] |

| Compound 10j | IC50 = 0.6 µM | Not Specified | [7][8] |

Experimental and Computational Protocols

Experimental Protocol: Enzymatic Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) for Compound 1 against cruzain was performed using a fluorometric enzymatic assay. A detailed protocol, based on previously described methods, is outlined below.[11][12]

Materials:

-

Recombinant cruzain

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT and 0.01% Triton X-100)

-

Compound 1 (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Compound 1 in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of Compound 1 to the wells. Include a control with DMSO only.

-

Add a solution of recombinant cruzain to each well and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Computational Protocol: In Silico Modeling

The in silico modeling of the Cruzain-Compound 1 interaction involves a multi-step workflow, including molecular docking and molecular dynamics simulations.[3]

Software and Tools:

-

Molecular modeling software (e.g., Schrödinger Maestro, GOLD)[13]

-

Molecular dynamics simulation package (e.g., AMBER, GROMACS)

-

Protein preparation utilities (e.g., PDB2PQR)[11]

-

Ligand preparation tools (e.g., LigPrep)[11]

Workflow:

-

Protein Preparation:

-

Obtain the crystal structure of cruzain from the Protein Data Bank (PDB). A high-resolution structure is preferable (e.g., PDB ID: 1ME4).[11]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for the amino acid residues at the physiological pH of the cruzain's environment (pH 5.5).[11]

-

Perform a minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of Compound 1.

-

Assign correct bond orders and protonation states.

-

Generate multiple conformers of the ligand to account for its flexibility.

-

-

Molecular Docking:

-

Define the binding site on cruzain, typically as a grid box centered on the catalytic triad (Cys25, His162, Asn182).[7][8]

-

Dock the prepared ligand conformers into the defined binding site using a suitable docking algorithm (e.g., Glide XP).[14]

-

Score the resulting docking poses based on a scoring function that estimates the binding affinity.

-

Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between Compound 1 and cruzain.

-

-

Molecular Dynamics (MD) Simulation:

-

Take the most promising docking pose as the starting structure for the MD simulation.

-

Solvate the protein-ligand complex in a water box with appropriate ions to neutralize the system.

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics and stability of the protein-ligand complex.[3]

-

Analyze the MD trajectory to assess the stability of the binding pose, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions over time.

-

-

Binding Free Energy Calculation (Optional):

-

Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex from the MD simulation trajectory.[4]

-

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental and computational workflows, as well as the enzymatic action of cruzain and its inhibition.

Conclusion

The integration of in silico modeling with experimental validation provides a robust framework for the discovery and optimization of cruzain inhibitors. The detailed protocols and workflows presented in this guide offer a comprehensive approach to studying the molecular interactions that govern cruzain inhibition. By leveraging these computational and experimental techniques, researchers can accelerate the development of novel and effective therapies for Chagas disease. The case study of Compound 1 illustrates how these methods can be applied to understand the structure-activity relationships of potential drug candidates, ultimately contributing to the design of more potent and selective inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predictive Global Models of Cruzain Inhibitors with Large Chemical Coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular docking, molecular dynamics and MM/GBSA approaches - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. Molecular Docking Studies Applied to a Dataset of Cruzain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Structure-based discovery of novel cruzain inhibitors with distinct trypanocidal activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. proceedings.science [proceedings.science]

- 14. Non-peptidic Cruzain Inhibitors with Trypanocidal Activity Discovered by Virtual Screening and In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Cruzain-IN-1: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the solubility and stability of Cruzain-IN-1 (CAS: 1199523-24-4), a potent, reversible, and covalent inhibitor of cruzain, for use in in vitro assays. Adherence to these guidelines is crucial for obtaining accurate and reproducible results in studies targeting Chagas disease.

Chemical Properties and Storage

This compound is a selective inhibitor of trypanosomal cysteine proteases, with a reported IC50 of 10 nM against cruzain.[1][2] Its efficacy is dependent on proper handling and storage to maintain its chemical integrity.

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration | Notes |

| DMSO | Soluble | 25-80 mg/mL (83.26-266.43 mM) | Ultrasonic assistance may be required for complete dissolution. Use of fresh, anhydrous DMSO is recommended as the compound is hygroscopic.[1][2] |

| Water | Insoluble | - | [2] |

| Ethanol | Insoluble | - | [2] |

Table 2: Stability and Storage of this compound

| Form | Storage Temperature | Stability Period |

| Powder | -20°C | 3 years[1] |

| Powder | 4°C | 2 years[1] |

| In DMSO | -80°C | 2 years[1][2] |

| In DMSO | -20°C | 1 year[1][2] |

To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Ultrasonic water bath

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 300.27 g/mol ).

-

If necessary, sonicate the solution in an ultrasonic water bath until the compound is fully dissolved.[1]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1][2]

Workflow for this compound stock solution preparation.

In Vitro Cruzain Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against recombinant cruzain. The assay measures the cleavage of a fluorogenic substrate, Z-Phe-Arg-AMC.

Materials:

-

Recombinant cruzain

-

Z-Phe-Arg-AMC (fluorogenic substrate)

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer: 0.1 M Sodium Acetate, 5 mM Dithiothreitol (DTT), 0.01% Triton X-100, pH 5.5[3]

-

96-well black, flat-bottom plates

-

Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Enzyme Preparation:

-

Thaw the recombinant cruzain on ice.

-

Dilute the cruzain to the desired final concentration (e.g., 1.5 nM) in the Assay Buffer.[3]

-

-

Inhibitor Preparation:

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations for IC50 determination. Ensure the final DMSO concentration in the assay well is consistent across all conditions and typically ≤1%.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

Assay Buffer

-

Diluted this compound or vehicle control (DMSO in Assay Buffer)

-

Diluted cruzain enzyme

-

-

Incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 5 µM.[3]

-

Immediately begin monitoring the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[3]

-

Collect data every minute for at least 5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Workflow for the in vitro cruzain inhibition assay.

Signaling Pathway Context

Cruzain is a cysteine protease essential for the survival and pathogenesis of Trypanosoma cruzi, the parasite responsible for Chagas disease. It is involved in various physiological processes of the parasite, including nutrition, differentiation, and evasion of the host immune system. By inhibiting cruzain, this compound disrupts these critical functions, ultimately leading to parasite death.

Simplified pathway showing the mechanism of action of this compound.

References

Application Notes: High-Throughput Screening for Cruzain Inhibitors Using Cruzain-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, is a critical enzyme for the parasite's survival, replication, and invasion of host cells. Its essential role in the lifecycle of T. cruzi, the causative agent of Chagas disease, makes it a prime therapeutic target for drug discovery. High-throughput screening (HTS) of large compound libraries is a key strategy for identifying novel cruzain inhibitors. This document provides detailed application notes and protocols for utilizing Cruzain-IN-1, a representative cruzain inhibitor, in HTS campaigns.

Mechanism of Action of Cruzain

Cruzain is a papain-like cysteine protease. Its catalytic mechanism involves a cysteine residue (Cys25) and a histidine residue (His162) in the active site, forming a catalytic dyad. The inhibition of cruzain can occur through reversible or irreversible covalent modification of the active site Cys25 residue. Understanding this mechanism is crucial for the design and interpretation of HTS assays.

Data Presentation: Efficacy of Cruzain Inhibitors

The following tables summarize the inhibitory activities of various compounds against cruzain, providing a benchmark for HTS campaigns.

Table 1: Inhibitory Concentration (IC50) of Selected Compounds against Cruzain

| Compound | Cruzain IC50 (µM) | Reference |

| Compound 1 | 7.5 | [1] |

| Compound 1s | 2.5 | [1] |

| Compound 3a | 2.2 | [1] |

| Compound 10j | 0.6 | [1] |

| Naphthoquinone-based inhibitor | 6.3 | [1] |

Table 2: Quantitative High-Throughput Screening (qHTS) Results for a Representative Compound Library [2][3]

| Parameter | Value |

| Total Compounds Screened | 197,861 |

| Confirmed Active Compounds (Inhibitors) | 146 |

| Hit Rate | ~0.07% |

| Z' Factor (Detergent-free screen) | 0.78 |

| Z' Factor (Detergent-present screen) | 0.93 |

Experimental Protocols

Protocol 1: Quantitative High-Throughput Screening (qHTS) for Cruzain Inhibitors

This protocol is adapted from a fluorescence-based assay to identify inhibitors of cruzain.[4]

Materials:

-

Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 5 mM DTT.

-

Enzyme: Recombinant Cruzain.

-

Substrate: Z-Phe-Arg-AMC (Z-FR-AMC).

-

Positive Control: A known cruzain inhibitor (e.g., K11777 or this compound).

-

Compound Library: Test compounds dissolved in DMSO.

-

Assay Plates: 1536-well Greiner black solid bottom plates.

-

Plate Reader: A fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.

Procedure:

-

Compound Plating: Dispense test compounds and controls into the assay plates. For a qHTS, a concentration-response curve is generated by plating compounds at multiple concentrations.

-

Enzyme Addition: Add 3 µL of cruzain solution (final concentration ~1.5 nM) to each well containing test compounds. For negative control wells, add 3 µL of assay buffer without the enzyme.

-

Incubation: Incubate the plates for 10 minutes at room temperature to allow for the interaction between the compounds and the enzyme.

-

Substrate Addition: Add 2 µL of Z-FR-AMC substrate solution (final concentration ~2 µM) to all wells to initiate the enzymatic reaction.

-

Fluorescence Reading: Immediately transfer the plates to a fluorescence plate reader. Measure the fluorescence intensity at multiple time points (e.g., every 30 seconds for 2 minutes) to determine the reaction rate.

-

Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Counter-Screening for Non-specific Inhibition

To eliminate false positives due to colloidal aggregation, a counter-screen is performed in the presence of a non-ionic detergent.

Materials:

-

Same as Protocol 1, with the addition of Triton X-100 to the assay buffer.

Procedure:

-

Prepare the assay buffer with 0.01% (v/v) Triton X-100.

-

Repeat the qHTS protocol as described above with the detergent-containing buffer.

-

Data Analysis: Compare the IC50 values obtained with and without detergent. Compounds that show a significant loss of potency in the presence of detergent are likely aggregators and should be deprioritized.

Visualizations

Cruzain's Role in Immune Evasion

Cruzain plays a crucial role in the parasite's ability to evade the host immune response by interfering with the NF-κB signaling pathway. The following diagram illustrates this process.

Caption: Cruzain-mediated cleavage of NF-κB p65, preventing immune activation.

High-Throughput Screening Workflow

The following diagram outlines the general workflow for a high-throughput screening campaign to identify cruzain inhibitors.

Caption: Workflow for identifying cruzain inhibitors via HTS.

Logical Relationship of HTS Data Analysis

This diagram illustrates the logical flow of data analysis in an HTS campaign for cruzain inhibitors.

References

- 1. Computational approaches towards the discovery and optimisation of cruzain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complementarity Between a Docking and a High-Throughput Screen in Discovering New Cruzain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scielo.br [scielo.br]

Application Notes and Protocols for Cruzain Inhibitors in the Study of Trypanosoma cruzi Life Cycle Stages

Disclaimer: No specific data was found for a compound designated "Cruzain-IN-1." The following application notes and protocols are based on data for well-characterized cruzain inhibitors, such as vinyl sulfones (e.g., K11777), and are provided as a representative guide for researchers, scientists, and drug development professionals working on cruzain inhibitors for Chagas disease.

Introduction

Cruzain, the major cysteine protease of Trypanosoma cruzi, is a critical enzyme for the parasite's survival, differentiation, and pathogenesis. It is involved in various stages of the parasite's life cycle, including the intracellular amastigote, the infective trypomastigote, and the epimastigote stage found in the insect vector.[1] This makes cruzain a validated and attractive target for the development of new chemotherapeutic agents against Chagas disease.[2] These application notes provide a summary of the quantitative data for representative cruzain inhibitors and detailed protocols for their evaluation against different T. cruzi life cycle stages.

Data Presentation

The following tables summarize the inhibitory activity of representative cruzain inhibitors against the cruzain enzyme and the different life cycle stages of T. cruzi.

Table 1: Enzymatic Inhibition of Cruzain

| Inhibitor Class | Representative Compound | IC50 (nM) | Inhibition Type | Reference |

| Vinyl Sulfone | K11777 | ~1-20 | Irreversible | [3] |

| Non-peptidic | Compound 28 | 24,200 | Competitive | [2] |

| Benzimidazole | Compound 10j | 600 | Competitive | [4] |

Table 2: Activity Against T. cruzi Life Cycle Stages

| Life Cycle Stage | Inhibitor (Representative) | IC50 / EC50 (µM) | Assay Type | Reference |

| Epimastigotes | K11777 | 3-5 | Growth Inhibition | [5] |

| Amastigotes (intracellular) | K11777 | 0.8-1 | Growth Inhibition | [5] |

| Amastigotes (intracellular) | Mu-F-hF-VSφ | 20 (cured infected macrophages) | Growth Inhibition | [6] |

| Trypomastigotes | Compound 12 | 3 | Lysis Assay |

Experimental Protocols

Cruzain Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against recombinant cruzain.

Materials:

-

Recombinant cruzain

-

Assay buffer: 0.1 M sodium acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5

-

Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 1 µL of the test compound solution at various concentrations to the wells. Include a DMSO-only control.

-

Add 25 µL of a 4X concentrated solution of recombinant cruzain (final concentration ~1-5 nM) to each well.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of a 4X concentrated solution of the fluorogenic substrate Z-Phe-Arg-AMC (final concentration ~5 µM).

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-Amastigote Assay (Intracellular)

This protocol outlines a cell-based assay to evaluate the efficacy of inhibitors against the intracellular amastigote stage of T. cruzi.

Materials:

-

Host cells (e.g., L929 fibroblasts, Vero cells, or J774 macrophages)

-

Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Tissue culture-derived trypomastigotes

-

Test compounds dissolved in DMSO

-

96-well clear-bottom microplates

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., DAPI or Giemsa)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed host cells into a 96-well plate and allow them to adhere overnight.

-

Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of approximately 5:1.

-

Incubate for 2-4 hours to allow for parasite invasion.

-

Wash the wells with culture medium to remove non-internalized trypomastigotes.

-

Add fresh culture medium containing serial dilutions of the test compound. Include a DMSO-only control and a positive control (e.g., benznidazole).

-

Incubate the plates for 48-72 hours.

-

Fix the cells with the fixing solution.

-

Stain the cells with a suitable dye to visualize host cell nuclei and parasite kinetoplasts.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the number of amastigotes per host cell.

-

Calculate the percentage of inhibition of amastigote replication for each compound concentration and determine the EC50 value.

Anti-Epimastigote Assay

This protocol describes an assay to assess the effect of inhibitors on the growth of the epimastigote stage of T. cruzi.

Materials:

-

T. cruzi epimastigotes

-

LIT (Liver Infusion Tryptose) medium supplemented with FBS

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Resazurin-based viability reagent or a hemocytometer

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Culture epimastigotes in LIT medium to the mid-logarithmic growth phase.

-